6-{[{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(phenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperacillin is a broad-spectrum β-lactam antibiotic belonging to the ureidopenicillin class. It is known for its effectiveness against a wide range of Gram-negative bacteria, including the hospital pathogen Pseudomonas aeruginosa . Piperacillin is often used in combination with the β-lactamase inhibitor tazobactam to enhance its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperacillin is synthesized through a multi-step process that involves the acylation of 6-aminopenicillanic acid with a ureidopenicillanic acid derivative. The reaction typically requires the use of solvents like methanol and water, and the pH is adjusted using phosphoric acid . The final product is obtained through crystallization and purification steps .
Industrial Production Methods: In industrial settings, piperacillin is produced in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of high-performance liquid chromatography (HPLC) for the purification and quantification of the final product .
Chemical Reactions Analysis
Types of Reactions: Piperacillin undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the S-oxidation using potassium hydrogen peroxomonosulfate .
Common Reagents and Conditions:
Oxidation: Potassium hydrogen peroxomonosulfate in aqueous solutions.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include oxidized and reduced derivatives of piperacillin, which can be analyzed using iodometric titration .
Scientific Research Applications
Piperacillin has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies involving β-lactam antibiotics.
Biology: Employed in microbiological assays to study bacterial resistance mechanisms.
Mechanism of Action
Piperacillin exerts its bactericidal effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition leads to the arrest of cell wall biosynthesis and eventual bacterial cell lysis .
Comparison with Similar Compounds
Piperacillin is often compared with other β-lactam antibiotics such as ampicillin, ticarcillin, and carbapenems:
Ampicillin: Similar in structure but less effective against Pseudomonas aeruginosa.
Ticarcillin: Another ureidopenicillin but with a different spectrum of activity.
Carbapenems: Broad-spectrum antibiotics with a higher resistance to β-lactamases compared to piperacillin.
Piperacillin’s unique polar side chain enhances its penetration into Gram-negative bacteria and reduces susceptibility to β-lactamase cleavage, making it particularly effective against Pseudomonas aeruginosa .
Properties
IUPAC Name |
6-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O7S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBHGBMCVLDMKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.